3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one
3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one
3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one is a member of quinolines.
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0859495
InChI:
InChI=1S/C17H16N2O2/c1-21-15-8-6-14(7-9-15)18-11-13-10-12-4-2-3-5-16(12)19-17(13)20/h2-10,18H,11H2,1H3,(H,19,20)
SMILES:
COC1=CC=C(C=C1)NCC2=CC3=CC=CC=C3NC2=O
Molecular Formula:
C17H16N2O2
Molecular Weight:
280.32 g/mol
3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one
CAS No.:
Cat. No.: VC0859495
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one is a member of quinolines. |
|---|---|
| Molecular Formula | C17H16N2O2 |
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | 3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C17H16N2O2/c1-21-15-8-6-14(7-9-15)18-11-13-10-12-4-2-3-5-16(12)19-17(13)20/h2-10,18H,11H2,1H3,(H,19,20) |
| Standard InChI Key | IMNVQHKWVRAIIQ-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)NCC2=CC3=CC=CC=C3N=C2O |
| SMILES | COC1=CC=C(C=C1)NCC2=CC3=CC=CC=C3NC2=O |
| Canonical SMILES | COC1=CC=C(C=C1)NCC2=CC3=CC=CC=C3NC2=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator